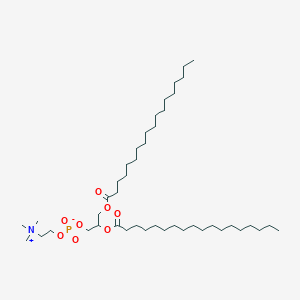
3-Brom-2-nitrobenzoesäure
Übersicht
Beschreibung
3-Bromo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the second position
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-nitrobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
For instance, the bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form amines .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including suzuki-miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Result of Action
It’s known that benzoic acid derivatives can have various effects depending on their specific functional groups and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its reactivity and interactions with biological targets .
Biochemische Analyse
Biochemical Properties
It is known that nitro compounds, such as 3-Bromo-2-nitrobenzoic acid, are important nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interactions with various biomolecules.
Cellular Effects
For instance, some nitro compounds can cause severe skin burns and eye damage .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that 3-Bromo-2-nitrobenzoic acid might interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
Nitro compounds are known to have lower volatility than ketones of about the same molecular weight .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzoic acid typically involves a multi-step process starting from benzoic acid. One common method includes:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position, forming 2-nitrobenzoic acid.
Industrial Production Methods: Industrial production of 3-Bromo-2-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Coupling: Boronic acids with palladium catalysts under basic conditions.
Major Products:
Reduction: 3-Amino-2-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-nitrobenzoic acid
- 3-Bromo-4-nitrobenzoic acid
- 3-Bromo-5-nitrobenzoic acid
Comparison: 3-Bromo-2-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical transformations .
Eigenschaften
IUPAC Name |
3-bromo-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAURIZJCCFDGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296272 | |
| Record name | 3-bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116529-61-4 | |
| Record name | 3-bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-bromo-2-nitrobenzoic acid in the synthesis of 3-bromo-2-nitrobenzaldehyde?
A1: In the synthesis described in the paper [], 3-bromo-2-nitrobenzoic acid serves as an intermediate compound. It is synthesized from 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid via oxidation with potassium permanganate. Subsequently, it is reduced to 3-bromo-2-nitrobenzyl alcohol using borane tetrahydrofuran.
Q2: Are there alternative synthetic routes to obtain 3-bromo-2-nitrobenzaldehyde that don't involve 3-bromo-2-nitrobenzoic acid?
A2: The paper focuses solely on the described five-step synthesis starting from 1,3-dibromo-2-nitrobenzene []. Therefore, alternative synthetic routes for 3-bromo-2-nitrobenzaldehyde are not discussed. Exploring alternative routes would necessitate further research and analysis of relevant chemical literature.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)




![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)


